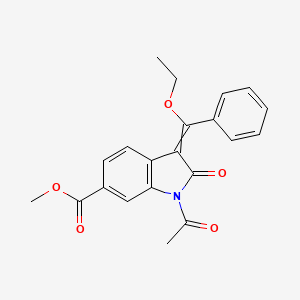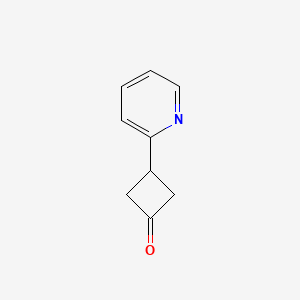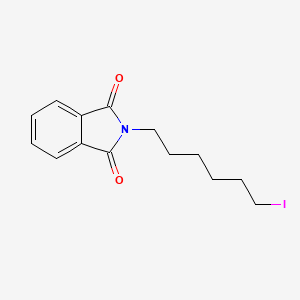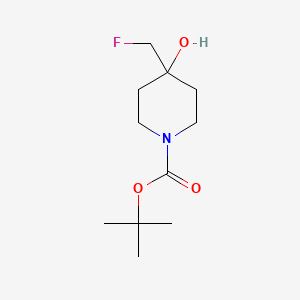
1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone
Descripción general
Descripción
“1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone” is a chemical compound with the molecular formula C22H21NO5 . It has a molecular weight of 379.41 .
Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 564.1±50.0 °C . The density is predicted to be approximately 1 g/cm3 . The pKa value is predicted to be -3.11±0.20 .Aplicaciones Científicas De Investigación
Chemical Properties and Reactions The compound demonstrates interesting tautomeric behavior, with the possibility to exist in both ring and chain forms. Its reactions with various reagents, such as phosphonium ylide, lead to the formation of products like 2-methoxycarbonylmethyl-3-indolinones and 2-hydroxy-3-methoxycarbonylmethyleneindolines, depending on the nature of substituents. These findings provide insights into the chemical versatility and reactivity of the compound (Kawasaki et al., 1987).
Synthesis of Heterocyclic Systems The compound has been used as a reagent in the synthesis of various heterocyclic systems, indicating its role as a versatile precursor in synthetic chemistry. It has been involved in the preparation of compounds like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating its utility in synthesizing complex molecular structures with potential applications in various fields including pharmaceuticals (Selič et al., 1997).
Electroorganic Chemistry The compound has been a subject of study in electroorganic chemistry, emphasizing its relevance in this field. It has been involved in the formation of complex structures like the 9-Azabicyclo(4.2.1)nonane skeleton, highlighting its potential in the synthesis of complex organic compounds (Shono et al., 1987).
Catalysis and Chemical Transformations The compound has shown significance in catalysis, particularly in the methoxycarbonylation of alkynes. Its involvement in such reactions underlines its utility in industrial chemistry and its potential role in the synthesis of important chemicals and materials (Magro et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 1-acetyl-3-[ethoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-4-27-19(14-8-6-5-7-9-14)18-16-11-10-15(21(25)26-3)12-17(16)22(13(2)23)20(18)24/h5-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLGYOTXIPMWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C1C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid](/img/structure/B1444599.png)

![5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1444605.png)


![Tert-butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B1444608.png)





![[1-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B1444617.png)